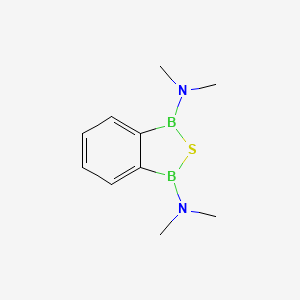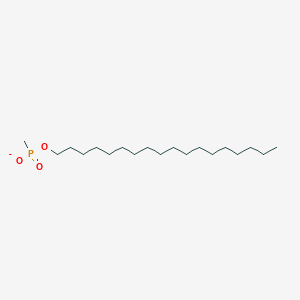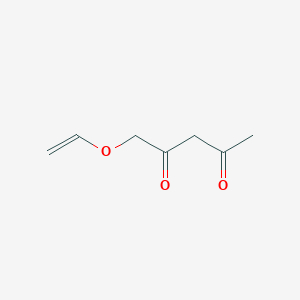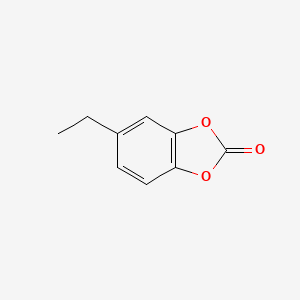![molecular formula C25H17Cl2N B15161119 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine CAS No. 667466-59-3](/img/structure/B15161119.png)
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group that is further substituted with a bis(4-chlorophenyl)ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Known for its use in the production of polysulfone plastics and other advanced materials.
4,4’-Dichlorobenzophenone: A metabolite of DDT, used in various chemical applications.
Bis(4-chlorophenyl) disulfide: Used in the synthesis of non-symmetrical heterodimers.
Uniqueness
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is unique due to its combination of a pyridine ring with a bis(4-chlorophenyl)ethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
667466-59-3 |
|---|---|
Formule moléculaire |
C25H17Cl2N |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
2-[4-[2,2-bis(4-chlorophenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C25H17Cl2N/c26-22-12-8-19(9-13-22)24(20-10-14-23(27)15-11-20)17-18-4-6-21(7-5-18)25-3-1-2-16-28-25/h1-17H |
Clé InChI |
ZGCSQNMXDQBDLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



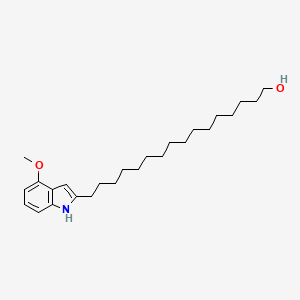
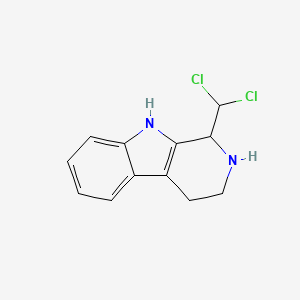
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
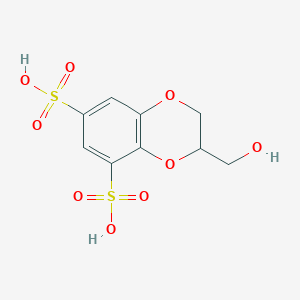

phosphane](/img/structure/B15161065.png)
